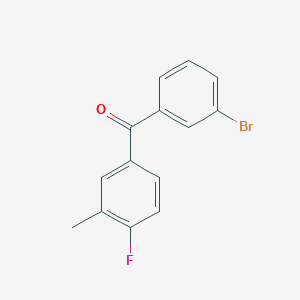

3-Bromo-4'-fluoro-3'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

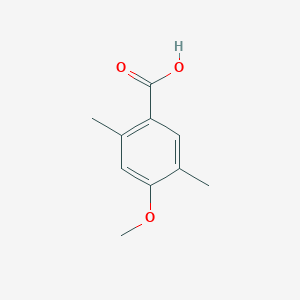

3-Bromo-4’-fluoro-3’-methylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives . It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4’-fluoro-3’-methylbenzophenone are not detailed in the retrieved sources, a study on a similar compound, 4-bromo-4’-methylbenzophenone, reported a photoreduction quantum efficiency of 7.75% when the compound was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4’-fluoro-3’-methylbenzophenone include a molecular weight of 293.13 and a density of 1.435g/cm3 . The boiling point is reported to be 388.8ºC at 760 mmHg .科学的研究の応用

Photoreduction Studies

The compound can be used in photoreduction studies. For instance, similar compounds like 4-bromo-4’-methylbenzophenone have been used in quantitative studies of photoreduction . The process involves placing solutions of the compound in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes, yielding a photoreduction quantum efficiency .

Synthesis of Substituted Benzopinacols

The compound can be used in the synthesis of substituted benzopinacols. In a study, the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .

Friedel-Crafts Acylation Reaction

The compound can be synthesized using a Friedel-Crafts acylation reaction. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .

Phosphorescence Studies

Benzophenones, including this compound, are well known for their phosphorescence, which has been studied at length at reduced temperature . In one experiment, an attempt was made to encase a benzophenone derivative in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .

Proteomics Research

The compound can be used in proteomics research . However, the specific applications in this field are not detailed in the available resources.

作用機序

Target of Action

Benzophenone derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-Bromo-4’-fluoro-3’-methylbenzophenone is likely related to its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .

Action Environment

The action of 3-Bromo-4’-fluoro-3’-methylbenzophenone, like other chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with it . Its stability and efficacy in a given environment would depend on these factors.

特性

IUPAC Name |

(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHYIYYZWQBAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373676 |

Source

|

| Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844884-90-8 |

Source

|

| Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)